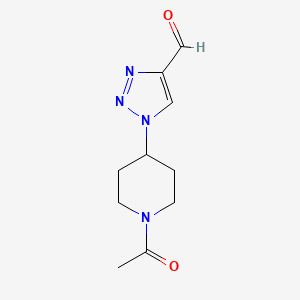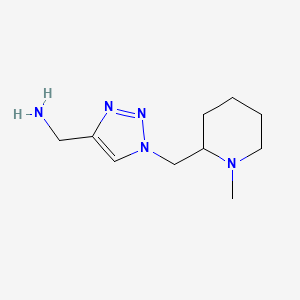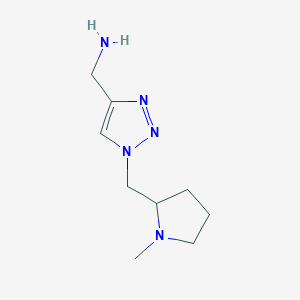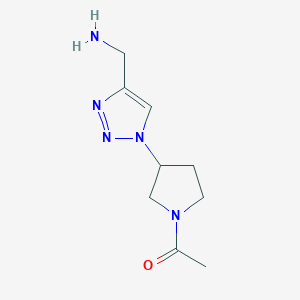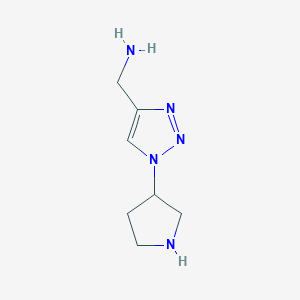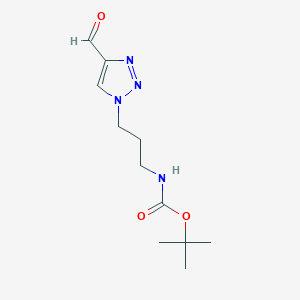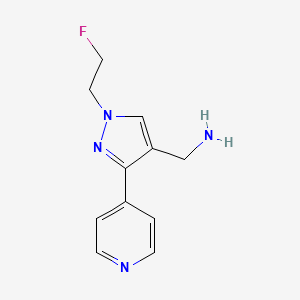
(1-(2-fluoroethyl)-3-(pyridin-4-yl)-1H-pyrazol-4-yl)methanamine
Descripción general
Descripción
1-(2-Fluoroethyl)-3-(pyridin-4-yl)-1H-pyrazol-4-yl)methanamine, also known as FEPPy or FEPy, is an organic compound with a wide range of applications in the fields of organic chemistry and biochemistry. FEPPy is a versatile molecule, with a wide range of properties that make it suitable for use in a variety of scientific research applications. FEPPy is a highly reactive compound, and has been used in the synthesis of a variety of organic and inorganic compounds. In addition, FEPPy has been used in the study of the biochemical and physiological effects of various drugs and compounds.
Aplicaciones Científicas De Investigación
Ambient-Temperature Synthesis
Research has explored the synthesis of related pyrazole and pyridine derivatives at ambient temperature, emphasizing the importance of novel synthesis methods for similar compounds. For instance, the ambient-temperature synthesis of novel pyrazolyl and pyridinyl methanamine derivatives highlights the ongoing exploration in creating efficient synthesis routes for such compounds (Diana Becerra, J. Cobo, Juan C Castillo, 2021).
Anticonvulsant Agents
Some derivatives of pyridine and pyrazole have been investigated for their potential as anticonvulsant agents, suggesting a therapeutic application in the treatment of seizure disorders. This underscores the medicinal chemistry applications of pyrazole derivatives in designing new treatments for neurological conditions (S. Pandey, R. Srivastava, 2011).
Antimicrobial Activity
The synthesis and evaluation of antimicrobial activity in pyrazoline and pyridine derivatives indicate their potential in combating microbial infections. This research area emphasizes the need for new antimicrobial agents in the face of rising antibiotic resistance (Satyender Kumar, Meenakshi, Sunil Kumar, Parvin Kumar, 2012).
Catalytic Applications
Research on pyridinyl methanamine derivatives has also explored their use in catalysis, such as in the synthesis of unsymmetrical pincer palladacycles. These findings highlight the relevance of such compounds in catalytic chemistry, potentially offering new approaches to chemical synthesis and material processing (Gavin W. Roffe, G. Tizzard, S. Coles, H. Cox, J. Spencer, 2016).
Photocytotoxicity and Cellular Imaging
The development of iron(III) complexes with pyridinyl methanamine derivatives for cellular imaging and photocytotoxicity in red light showcases their potential applications in biomedical research, particularly in developing new therapeutic strategies and diagnostic tools (Uttara Basu, Ila Pant, I. Khan, A. Hussain, P. Kondaiah, A. Chakravarty, 2014).
Propiedades
IUPAC Name |
[1-(2-fluoroethyl)-3-pyridin-4-ylpyrazol-4-yl]methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13FN4/c12-3-6-16-8-10(7-13)11(15-16)9-1-4-14-5-2-9/h1-2,4-5,8H,3,6-7,13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFKPXPGMHMXHNU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1C2=NN(C=C2CN)CCF | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13FN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1-(2-fluoroethyl)-3-(pyridin-4-yl)-1H-pyrazol-4-yl)methanamine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



